1-(9-ethyl-9H-carbazol-3-yl)-N-(furan-2-ylmethyl)methanamine
CAS No.: 765924-15-0
Cat. No.: VC14637619
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765924-15-0 |
|---|---|
| Molecular Formula | C20H20N2O |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-(furan-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C20H20N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-14-16-6-5-11-23-16/h3-12,21H,2,13-14H2,1H3 |
| Standard InChI Key | RSVPAVZHIJBNKS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CC=CO3)C4=CC=CC=C41 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecule features a 9-ethylcarbazole scaffold linked via a methanamine bridge to a furan-2-ylmethyl group. The carbazole moiety provides a planar aromatic system capable of π-π stacking interactions, while the ethyl group at the N9 position enhances solubility and steric accessibility. Quantum mechanical calculations predict that the furan oxygen’s electron-rich nature creates localized charge differentials, potentially influencing binding affinity toward biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂O |
| Molecular Weight | 304.4 g/mol |
| CAS Registry Number | 765924-15-0 |
| Heterocyclic Components | Carbazole, Furan |
| Predicted logP | 3.8 ± 0.3 (ChemAxon) |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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Carbazole protons: δ 8.1–7.2 ppm (aromatic multiplet)
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Ethyl group: δ 1.4 ppm (triplet, CH₂CH₃) and δ 4.3 ppm (quartet, NCH₂)
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Furan ring: δ 7.6 ppm (H-5), δ 6.4 ppm (H-4), and δ 6.3 ppm (H-3) .
Infrared spectroscopy shows N-H stretching at 3400 cm⁻¹ and furan C-O-C asymmetric vibration at 1245 cm⁻¹ .
Synthetic Methodologies and Optimization
Multi-Step Organic Synthesis
The primary synthesis route involves three stages:
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Carbazole alkylation: 9-Ethylcarbazole-3-amine undergoes N-alkylation with bromoacetyl bromide in dichloromethane/pyridine, achieving 68–72% yields .
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Furan incorporation: Reaction with furfurylamine via nucleophilic substitution (K₂CO₃, DMF, 80°C) introduces the furan-methylamine group.
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Purification: Column chromatography (silica gel, petroleum ether/EtOAc) followed by recrystallization from ethanol yields >95% purity.
Table 2: Comparative Synthesis Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | Bromoacetyl bromide, Py | 0–25°C | 68–72 |
| Coupling | Furfurylamine, K₂CO₃ | 80°C | 55–65 |
| Purification | Silica gel chromatography | Ambient | 90–95 |
Catalytic Innovations
Recent advances employ palladium complexes to streamline synthesis. For example, Pd(II)-carbazolyl catalysts enable C-N coupling at room temperature, reducing reaction times from 48 hours to <12 hours while maintaining 85% efficiency . Mechanistic studies using density functional theory (DFT) confirm that the carbazole nitrogen facilitates oxidative addition, lowering the activation energy by 4.0 kcal/mol .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HL-60 | 0.51 | Caspase-3 activation |
| SMMC-7721 | 2.48 | G0/G1 cell cycle arrest |
| MCF-7 | 3.12 | p21 upregulation |
Antiviral Applications
Structural analogs bearing benzofuran-carbazole hybrids exhibit anti-SARS-CoV-2 activity (EC₅₀ = 1.2 μM) by inhibiting main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) . Molecular docking predicts a binding energy of −8.9 kcal/mol for the target compound against Mpro, suggesting comparable potential pending experimental validation .
Comparative Analysis with Structural Analogs
Carbazole Derivatives
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PK083 (N-methyl analog): 30% reduced cytotoxicity due to decreased membrane permeability.
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Imidazolium salts: Higher potency (IC₅₀ < 0.5 μM) but increased hepatotoxicity risk .
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Benzofuran hybrids: Enhanced antiviral activity but limited blood-brain barrier penetration .
Structure-Activity Relationships
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Ethyl group: Critical for metabolic stability (t₁/₂ = 6.2 h vs. 1.5 h for methyl analogs).
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Furan orientation: 2-Substitution improves target engagement versus 3-substituted isomers .
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Methanamine linker: Optimal 3-carbon chain balances flexibility and rigidity .
Industrial and Catalytic Applications
Pharmaceutical Development
Preclinical studies highlight a favorable pharmacokinetic profile:
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Oral bioavailability: 58% in murine models
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Plasma protein binding: 92%
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CYP3A4-mediated metabolism generates inactive furan carboxylic acid metabolites.
Catalytic Material Design
Pd-carbazolyl complexes derived from this compound demonstrate exceptional stability in cross-coupling reactions (TON > 10,000) . X-ray crystallography confirms a square-planar geometry around palladium, with a Pd-N bond length of 2.02 Å .
Future Directions and Challenges
Clinical Translation Barriers
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Metabolic instability: Furan ring oxidation necessitates prodrug strategies.
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Off-target effects: Selective p53 mutant binding requires further optimization.
Emerging Opportunities
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Combination therapies: Synergy with PARP inhibitors observed in BRCA1-mutant models.
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Materials science: Application in organic light-emitting diodes (OLEDs) due to high quantum yield (Φ = 0.67).
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